molecular formula C9H15NOSSi B11888569 N-(Trimethylsilyl)benzenesulfinamide CAS No. 61511-61-3

N-(Trimethylsilyl)benzenesulfinamide

Cat. No.: B11888569
CAS No.: 61511-61-3
M. Wt: 213.37 g/mol
InChI Key: YZGGIYJYOMYTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Trimethylsilyl)benzenesulfinamide is an organosulfur compound that features a sulfinamide functional group attached to a trimethylsilyl group and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Trimethylsilyl)benzenesulfinamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of thiols with amines in the presence of an oxidizing agent, which facilitates the formation of the sulfur-nitrogen bond . Another approach involves the condensation of sulfinyl chlorides with amines, although this method can be challenging due to the instability and corrosiveness of sulfinyl chlorides .

Industrial Production Methods

Industrial production of this compound typically involves the use of readily available and low-cost starting materials, such as thiols and amines. The oxidative coupling method is preferred due to its efficiency and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

N-(Trimethylsilyl)benzenesulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfides, and substituted derivatives of this compound .

Scientific Research Applications

N-(Trimethylsilyl)benzenesulfinamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(Trimethylsilyl)benzenesulfinamide exerts its effects involves the interaction of the sulfinamide group with various molecular targets. The sulfur-nitrogen bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Trimethylsilyl)benzenesulfinamide include:

Uniqueness

This compound is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

61511-61-3

Molecular Formula

C9H15NOSSi

Molecular Weight

213.37 g/mol

IUPAC Name

N-trimethylsilylbenzenesulfinamide

InChI

InChI=1S/C9H15NOSSi/c1-13(2,3)10-12(11)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

YZGGIYJYOMYTCG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NS(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.